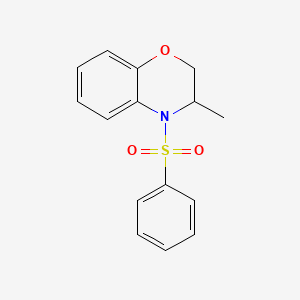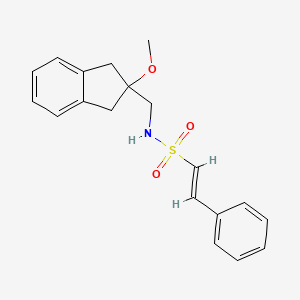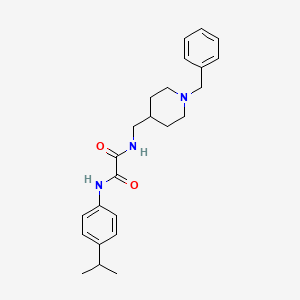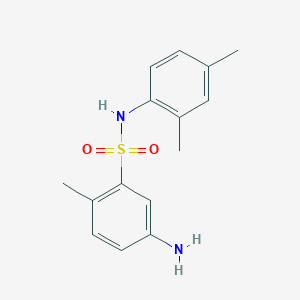
3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of benzoxazine derivatives, including 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine. These studies focus on understanding the thermal behaviors and structural properties of different benzoxazine monomers. For instance, Ding Wen-sheng (2009) investigated the thermal behavior of oxazines with different chemical structures, finding that certain derivatives exhibit higher glass transition temperatures, indicating their potential utility in materials science for developing high-performance polymers and resins (Ding Wen-sheng, 2009).
Antibacterial Activity
The antibacterial activity of benzoxazine analogues has been evaluated, showing that certain compounds possess significant antibacterial properties against a range of bacterial strains. This includes research by Naveen Kadian, M. Maste, and A. Bhat (2012), who synthesized benzoxazine derivatives and tested their efficacy against various pathogens. Their findings suggest these compounds could be developed into new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Naveen Kadian, M. Maste, & A. Bhat, 2012).
Environmental Applications
Environmentally benign synthesis of benzoxazines, including methods that minimize the use of harmful solvents and maximize efficiency, has been explored. Albanese et al. (2003) reported on a green chemistry approach to synthesizing benzoxazines, indicating the compound's relevance in sustainable chemistry practices (D. Albanese, A. Donghi, D. Landini, Vittoria Lupi, & M. Penso, 2003).
High-Performance Materials
The potential of benzoxazines in the development of high-performance thermosetting resins has been a significant area of research. These studies often focus on the synthesis of novel benzoxazine monomers and their polymerization to produce materials with superior thermal stability and mechanical properties. For example, research into multifunctional benzoxazines by Masanobu Muraoka et al. (2022) explores the effect of certain groups on the thermal behavior of these compounds, aiming to develop advanced materials for various industrial applications (Masanobu Muraoka et al., 2022).
Fuel Cell Technology
Innovative research has also been directed towards the application of benzoxazine derivatives in energy technology, such as in the development of proton exchange membranes for direct methanol fuel cells. This includes the synthesis of sulfonic acid-containing benzoxazine monomers for improved membrane properties, as demonstrated by B. Yao et al. (2014), who synthesized a novel sulfonic acid-containing polybenzoxazine membrane with high proton conductivity and low methanol permeability (B. Yao, Xiuling Yan, Yi Ding, Zaijun Lu, Daxuan Dong, H. Ishida, M. Litt, & Lei Zhu, 2014).
Mécanisme D'action
Target of Action
Compounds like “3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine” often target specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action would depend on the exact nature of the target and the structure of the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups might affect its solubility, stability, and how easily it can cross cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-3-methyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-11-19-15-10-6-5-9-14(15)16(12)20(17,18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTQRJPIAQLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride](/img/structure/B2612936.png)
![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)


![5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2612944.png)



![Tert-butyl 4-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2612949.png)
![N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2612950.png)
![methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2612953.png)


